molecular formula C6H8BNO2 B1342091 2-Methylpyridine-3-boronic acid CAS No. 899436-71-6

2-Methylpyridine-3-boronic acid

Cat. No.: B1342091
CAS No.: 899436-71-6
M. Wt: 136.95 g/mol
InChI Key: TWKMYNQPIICYNV-UHFFFAOYSA-N
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Description

2-Methylpyridine-3-boronic acid is an organoboron compound with the molecular formula C6H8BNO2. It is a derivative of pyridine, where a boronic acid group is attached to the third position of the pyridine ring, and a methyl group is attached to the second position. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are pivotal for forming carbon-carbon bonds in the synthesis of various organic molecules .

Mechanism of Action

Target of Action

2-Methylpyridine-3-boronic acid is a type of organoboron compound Organoboron compounds are generally known for their role in the suzuki–miyaura cross-coupling reaction , a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .

Mode of Action

The mode of action of this compound is primarily through its role in the Suzuki–Miyaura cross-coupling reaction . In this reaction, the compound participates in electronically divergent processes with the metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction is the main biochemical pathway affected by this compound . This reaction is crucial for the formation of carbon–carbon bonds, a fundamental process in organic chemistry. The downstream effects of this reaction include the synthesis of various organic compounds, including pharmaceuticals and polymers .

Pharmacokinetics

The compound’s role in the suzuki–miyaura cross-coupling reaction suggests that it may be readily prepared and is generally environmentally benign .

Result of Action

The result of the action of this compound is the formation of carbon–carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This leads to the synthesis of a wide range of organic compounds, contributing to various areas of chemistry, including pharmaceuticals and materials science .

Action Environment

The action of this compound in the Suzuki–Miyaura cross-coupling reaction is influenced by various environmental factors. The reaction conditions are exceptionally mild and tolerant to various functional groups . .

Biochemical Analysis

Biochemical Properties

2-Methylpyridine-3-boronic acid plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it can form complexes with palladium catalysts, facilitating the transmetalation process essential for coupling reactions . The nature of these interactions involves the coordination of the boronic acid group with the metal center, enhancing the reactivity and stability of the intermediate complexes.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell lines, this compound has been shown to affect the expression of genes involved in oxidative stress response and metabolic pathways . Additionally, it can alter cellular metabolism by interacting with key metabolic enzymes, thereby influencing the overall metabolic flux within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. For instance, the boronic acid group can form reversible covalent bonds with serine residues in the active sites of serine proteases, leading to enzyme inhibition . This mechanism is crucial for its role in biochemical reactions and therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis in aqueous solutions, leading to the formation of boronic acid derivatives . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro studies where it is used as a reagent for prolonged periods.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can modulate specific biochemical pathways without causing significant toxicity. At high doses, it may exhibit toxic or adverse effects, such as oxidative stress and cellular damage . Threshold effects have been observed, indicating that there is a critical concentration above which the compound’s toxicity significantly increases.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. It can be metabolized through oxidation and conjugation reactions, leading to the formation of metabolites that are excreted from the body . These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and potential therapeutic applications.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It can interact with membrane transporters, facilitating its uptake and distribution across cellular compartments . The compound’s localization and accumulation within tissues are influenced by its chemical properties and interactions with cellular components.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications. It can be directed to specific compartments or organelles, such as the mitochondria or endoplasmic reticulum, where it exerts its biochemical effects . Understanding its subcellular localization is essential for elucidating its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The primary method for synthesizing 2-Methylpyridine-3-boronic acid involves the halogen-metal exchange followed by borylation. Typically, a halogenated pyridine derivative undergoes a reaction with an organometallic reagent such as butyllithium or magnesium halide to form an organometallic intermediate. This intermediate is then treated with a boron-containing reagent like trimethyl borate or triisopropyl borate to yield the desired boronic acid .

Industrial Production Methods: On an industrial scale, the synthesis of this compound can be achieved through similar halogen-metal exchange methods, optimized for large-scale production. The reaction conditions are carefully controlled to ensure high yield and purity, often involving the use of automated reactors and continuous flow systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 2-Methylpyridine-3-boronic acid primarily undergoes reactions typical of boronic acids, including:

Common Reagents and Conditions:

Major Products:

    Suzuki-Miyaura Coupling: Biaryl or vinyl-aryl compounds.

    Oxidation: Alcohols or ketones.

    Substitution: Various substituted pyridine derivatives.

Comparison with Similar Compounds

  • 2-Methoxy-3-pyridinylboronic acid
  • 2-Chloro-3-methyl-5-pyridineboronic acid
  • 6-Chloro-5-methylpyridine-3-boronic acid

Comparison: 2-Methylpyridine-3-boronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. Compared to its analogs, it offers a balance of stability and reactivity, making it a versatile reagent in organic synthesis .

Properties

IUPAC Name

(2-methylpyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BNO2/c1-5-6(7(9)10)3-2-4-8-5/h2-4,9-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWKMYNQPIICYNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(N=CC=C1)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80602581
Record name (2-Methylpyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80602581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

899436-71-6
Record name (2-Methylpyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80602581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methylpyridine-3-boronic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a solution of 3-bromo-2-methylpyridine (4.00 g, 23 mmol), triisopropyl borate (6.40 mL, 28 mmol) in 50 mL of 4/1 toluene/THF (4/1, 50 mL) at −78° C. was added was added butyllithium (17 mL, 28 mmol), dropwise. The mixture was allowed to warm up to 30 min at −70° C. LCMS and then to 20° C. HCl (2M) was added to bring the solution to pH1. Then water (20 mL) was added and the mixture was extracted with toluene. The aqueous layer was neutralized with 1 M NaOH and extracted with dichloromethane. The aqueous layer was concentrated to dryness and the white solid was washed with dichloromethane. The combined organic layers were dried over sodium sulfate, filtered and concentrated to give 2.10 g of 2-methylpyridin-3-ylboronic acid as a yellow oil.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
6.4 mL
Type
reactant
Reaction Step One
Name
4/1
Quantity
50 mL
Type
solvent
Reaction Step One
Name
toluene THF
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
17 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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